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Introduction Alcohol dehydrogenase 6 (ADH6), a class V alcohol dehydrogenase, is a member

of the ADH enzyme family responsible for metabolizing a wide range of substrates, including

ethanol, retinol (vitamin A), and other alcohols.[1][2] Expressed in the liver and stomach, ADH6

is implicated in alcohol and drug dependence, and its genetic variations may influence

individual responses to substances.[1][3] The generation of an ADH6 knockout (KO) mouse

model is a critical step to elucidate its specific physiological functions, its role in retinoid

metabolism, and its contribution to the pathology of alcohol-related diseases.[4][5] These

application notes provide a comprehensive guide to creating and validating an ADH6 knockout

mouse model using CRISPR-Cas9 technology.

Section 1: Strategy for Generating ADH6 Knockout
Mice
The most efficient and precise method for generating knockout mice is the CRISPR-Cas9

system.[6][7] This approach involves designing single-guide RNAs (sgRNAs) that direct the

Cas9 nuclease to a specific exon of the Adh6 gene. The Cas9 enzyme creates a double-strand

break (DSB), which is then repaired by the error-prone non-homologous end joining (NHEJ)

pathway, typically resulting in small insertions or deletions (indels).[7][8] These indels can

cause a frameshift mutation, leading to a premature stop codon and the functional knockout of

the gene.
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It is important to note that the mouse genome contains a pseudogene, Adh6-ps1.[9] Therefore,

sgRNAs must be designed with high specificity to target the protein-coding Adh6 gene

exclusively and avoid off-target effects on Adh6-ps1 or other genomic locations.
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Caption: Workflow for generating an ADH6 knockout mouse using CRISPR-Cas9.
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Section 2: Experimental Protocols
Protocol 2.1: CRISPR-Cas9 Mediated Generation of
ADH6 KO Mice
This protocol outlines the generation of founder (F0) mice.[7][8]

sgRNA Design: Design at least two sgRNAs targeting an early exon of the mouse Adh6

gene. Use bioinformatics tools to maximize on-target efficiency and minimize off-target

effects, particularly against Adh6-ps1.

Preparation of Reagents: Synthesize the designed sgRNAs and obtain high-quality Cas9

nuclease (either as mRNA or protein).

Zygote Collection: Harvest zygotes from superovulated C57BL/6J female mice mated with

C57BL/6J males.

Microinjection: Prepare a microinjection mix containing Cas9 protein/mRNA and the sgRNAs

in an appropriate injection buffer. Microinject the mixture into the cytoplasm or pronucleus of

the collected zygotes.

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant

surrogate female mice.

Birth and Weaning: Pups (F0 generation) are typically born 19-21 days after transfer. Wean

the pups at 3-4 weeks of age and collect tail biopsies for genotyping.

Protocol 2.2: PCR-Based Genotyping of ADH6 Knockout
Mice
This protocol uses a three-primer PCR strategy to differentiate between wild-type (WT),

heterozygous (Het), and homozygous knockout (KO) genotypes.[10][11][12]

Genomic DNA Extraction:

Collect a 1-2 mm tail snip from each pup.

Incubate the tissue overnight at 55°C in a lysis buffer containing Proteinase K.[10][12]
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Extract genomic DNA using a standard phenol-chloroform extraction or a commercial DNA

extraction kit.[10][13]

Resuspend the purified DNA in nuclease-free water and quantify.

Primer Design:

Forward Primer 1 (Fwd1): Binds to the genomic region upstream of the sgRNA target site.

Reverse Primer 1 (Rev1): Binds downstream of the target site, within the region that is not

deleted.

Reverse Primer 2 (Rev2): Binds within the targeted region that is expected to be deleted

or mutated in KO alleles.

Rationale: The Fwd1+Rev2 pair will only amplify the WT allele. The Fwd1+Rev1 pair will

amplify both WT and KO alleles, but the KO product will be slightly smaller due to the

indel.

PCR Reaction:

Set up a 25 µL PCR reaction containing:

~100 ng genomic DNA

10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)

1 µL of each of the three primers (10 µM stock)

Nuclease-free water to 25 µL

Include positive controls (known WT, Het, KO DNA) and a no-template negative control.

[11]

PCR Cycling Conditions:

Initial Denaturation: 94°C for 3 min

35 cycles of:
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Denaturation: 94°C for 30 sec

Annealing: 58-62°C for 30 sec (optimize based on primer Tm)

Extension: 72°C for 45 sec

Final Extension: 72°C for 5 min

Hold: 4°C

Gel Electrophoresis:

Run the PCR products on a 2% agarose gel stained with a DNA-safe dye.

Visualize the bands under UV light and compare them to a DNA ladder.

Protocol 2.3: Western Blot for ADH6 Protein Validation
This protocol confirms the absence of ADH6 protein expression in KO mice.[14]

Protein Extraction:

Harvest liver or stomach tissue from WT, Het, and KO mice.

Homogenize the tissue on ice in RIPA lysis buffer supplemented with protease inhibitors.

Centrifuge at 14,000 x g for 20 min at 4°C to pellet cell debris.

Collect the supernatant (total protein lysate) and determine the protein concentration using

a BCA assay.

SDS-PAGE:

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

Load the samples onto a 10-12% SDS-polyacrylamide gel.

Run the gel until the dye front reaches the bottom.

Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Confirm successful transfer by staining the membrane with Ponceau S.

Immunodetection:

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g.,

5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]

Primary Antibody Incubation: Incubate the membrane with a validated primary antibody

specific to ADH6 (e.g., rabbit anti-ADH6) diluted in blocking buffer, typically overnight at

4°C with gentle agitation.[14]

Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated

secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[16]

Washing: Repeat the washing step.

Loading Control: Re-probe the membrane with an antibody for a housekeeping protein

(e.g., β-actin or GAPDH) to ensure equal protein loading.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[15]

Capture the signal using an imaging system or autoradiography film.

Section 3: Data Presentation
Table 1: Expected PCR Genotyping Results
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Genotype
Fwd1 + Rev2
Product (WT Allele)

Fwd1 + Rev1
Product (KO Allele)

Interpretation

Wild-Type (WT) ~250 bp ~400 bp
Presence of only the

WT allele.

Heterozygous (Het) ~250 bp ~400 bp & ~390 bp
Presence of both WT

and KO alleles.

Knockout (KO) No Band ~390 bp
Absence of the WT

allele.

Note: Base pair (bp)

sizes are hypothetical

and depend on primer

design.

Table 2: Expected Western Blot Results
Genotype

ADH6 Protein Band
(~40 kDa)

Loading Control (β-
actin, ~42 kDa)

Interpretation

Wild-Type (WT) Present Present
Normal ADH6 protein

expression.

Heterozygous (Het)
Present (Reduced

Intensity)
Present

Reduced ADH6

protein expression.

Knockout (KO) Absent Present

Complete loss of

ADH6 protein

expression.

Section 4: ADH6 in Metabolic Pathways
ADH6 participates in key metabolic pathways, primarily the oxidation of alcohols. Its most

studied roles are in the metabolism of ethanol and the conversion of retinol to retinaldehyde,

the first step in synthesizing retinoic acid.[2][4]

Metabolic Pathway Diagram
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Caption: Role of ADH6 in ethanol and retinol metabolic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b15142071#generating-an-adh6-knockout-mouse-
model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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